![molecular formula C15H13ClN2O2 B274166 N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide CAS No. 5571-78-8](/img/structure/B274166.png)
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide, also known as CCMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with enzymes and receptors involved in glucose metabolism, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to various disease states.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide is its versatility in terms of its applications in various research fields. It has been found to exhibit a range of biochemical and physiological effects, making it suitable for use in studies on cancer, diabetes, and neurodegenerative diseases. Additionally, this compound has been shown to have high purity and yield, making it easy to synthesize and use in lab experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. This compound has been shown to enhance the efficacy of certain anticancer drugs, and further research is needed to determine its potential as a combination therapy. Additionally, this compound has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, research is needed to determine the optimal dosage and administration of this compound for various applications, as well as its potential side effects.
Synthesemethoden
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide can be synthesized through a multistep reaction starting from 4-chlorobenzaldehyde and glycine. The reaction involves the formation of an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in various research applications.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have hypoglycemic effects by regulating glucose metabolism and insulin secretion. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
5571-78-8 |
---|---|
Molekularformel |
C15H13ClN2O2 |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-11(7-9-13)10-17-18-15(20)14(19)12-4-2-1-3-5-12/h1-10,14,19H,(H,18,20)/b17-10+ |
InChI-Schlüssel |
LJYYNLDTMXIBCP-LICLKQGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)Cl)O |
SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.